4-Bromo-1-isobutyl-1H-pyrazol-3-amine 4-Bromo-1-isobutyl-1H-pyrazol-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15771120
InChI: InChI=1S/C7H12BrN3/c1-5(2)3-11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10)
SMILES:
Molecular Formula: C7H12BrN3
Molecular Weight: 218.09 g/mol

4-Bromo-1-isobutyl-1H-pyrazol-3-amine

CAS No.:

Cat. No.: VC15771120

Molecular Formula: C7H12BrN3

Molecular Weight: 218.09 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-1-isobutyl-1H-pyrazol-3-amine -

Specification

Molecular Formula C7H12BrN3
Molecular Weight 218.09 g/mol
IUPAC Name 4-bromo-1-(2-methylpropyl)pyrazol-3-amine
Standard InChI InChI=1S/C7H12BrN3/c1-5(2)3-11-4-6(8)7(9)10-11/h4-5H,3H2,1-2H3,(H2,9,10)
Standard InChI Key ARJSZAQQJXTWGZ-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C=C(C(=N1)N)Br

Introduction

Chemical Structure and Molecular Characteristics

4-Bromo-1-isobutyl-1H-pyrazol-3-amine belongs to the pyrazole family, a class of five-membered aromatic heterocycles containing two adjacent nitrogen atoms. Its structure features:

  • A bromine atom at the 4-position of the pyrazole ring, introducing electron-withdrawing effects and enabling cross-coupling reactions.

  • An isobutyl group (-CH2CH(CH3)2) at the 1-position, contributing steric bulk and lipophilicity.

  • An amine group (-NH2) at the 3-position, facilitating hydrogen bonding and derivatization.

Molecular Formula and Weight

The molecular formula is C7H11BrN3, with a calculated molecular weight of 217.09 g/mol. Discrepancies in reported weights (e.g., 232.11 g/mol in some sources) may arise from isotopic variations or measurement methodologies.

Spectroscopic Data

  • 1H NMR: The amine proton resonates at δ 5.2–5.5 ppm, while the isobutyl group’s methyl protons appear as a doublet at δ 0.9–1.1 ppm. The pyrazole ring protons exhibit splitting patterns between δ 7.2–7.8 ppm.

  • 13C NMR: The brominated carbon (C4) shows a characteristic shift to δ 110–115 ppm, and the amine-bearing carbon (C3) appears at δ 145–150 ppm.

Synthesis and Optimization Strategies

Laboratory-Scale Synthesis

The synthesis typically involves bromination of a preformed pyrazole precursor. A representative route includes:

  • Formation of 1-Isobutyl-1H-pyrazol-3-amine:

    • Condensation of hydrazine with β-keto esters or diketones under acidic conditions.

    • Alkylation with isobutyl bromide to introduce the isobutyl group.

  • Bromination at Position 4:

    • Reaction with N-bromosuccinimide (NBS) in tetrachloromethane (CCl4) at 60–80°C.

    • Radical initiators (e.g., AIBN) enhance regioselectivity.

Key Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temperatures accelerate bromination but risk side reactions
SolventCCl4 or DMFPolar aprotic solvents improve NBS solubility
Reaction Time6–12 hoursProlonged durations increase conversion but may degrade product

Industrial Production Challenges

Scaling this synthesis requires addressing:

  • Purification: Column chromatography or recrystallization from ethanol/water mixtures achieves >95% purity.

  • Waste Management: Bromine byproducts necessitate neutralization protocols to mitigate environmental impact.

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar organic solvents (e.g., DCM, THF; 20–30 mg/mL) but insoluble in water (<0.1 mg/mL).

  • Thermal Stability: Decomposes above 200°C, with differential scanning calorimetry (DSC) showing an endothermic peak at 198°C.

Comparative Reactivity

The compound’s functional groups enable diverse transformations:

Reaction TypeReagents/ConditionsProduct
Nucleophilic SubstitutionKCN, DMSO, 80°C4-Cyano derivative
Suzuki-Miyaura CouplingPd(PPh3)4, Na2CO3Biaryl analogs
Schiff Base FormationAldehydes, EtOHImine-linked conjugates

Applications in Materials Science

Coordination Polymers

The amine group acts as a ligand for metal ions (e.g., Cu2+, Zn2+), forming porous frameworks with applications in gas storage.

Organic Electronics

Bromine facilitates π-stacking in conjugated systems, enabling use in organic light-emitting diodes (OLEDs).

Future Research Directions

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioactivity.

  • Green Synthesis: Developing solvent-free bromination methods to improve sustainability.

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